molecular formula C20H15Cl2N3O3S B2825817 N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide CAS No. 338415-29-5

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide

Cat. No.: B2825817
CAS No.: 338415-29-5
M. Wt: 448.32
InChI Key: DYNPMHCRZNCJIA-UHFFFAOYSA-N
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Description

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a dichlorophenyl group and a methoxybenzenesulfonamide moiety, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step often involves a halogenation reaction where a phenyl group is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methoxybenzenesulfonamide Moiety: This can be done through a sulfonation reaction, where a methoxybenzene derivative is reacted with a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the imidazo[1,2-a]pyridine core, potentially leading to the formation of amines.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro groups can produce corresponding amines.

Scientific Research Applications

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades that lead to changes in cellular function or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds like alpidem, zolpidem, and minodronic acid share the imidazo[1,2-a]pyridine core and exhibit various pharmacological activities.

    Dichlorophenyl Compounds: Similar compounds include dichlorophenylpiperazines, which are known for their psychoactive properties.

Uniqueness

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3S/c1-28-14-5-7-15(8-6-14)29(26,27)24-18-3-2-10-25-19(12-23-20(18)25)13-4-9-16(21)17(22)11-13/h2-12,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNPMHCRZNCJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CN3C2=NC=C3C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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